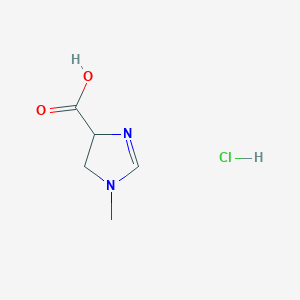

1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid hydrochloride

Description

1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid hydrochloride (CAS: 66247-84-5) is a bicyclic imidazole derivative characterized by a partially saturated imidazole ring (4,5-dihydro structure), a methyl group at the 1-position, and a carboxylic acid group at the 4-position, stabilized as a hydrochloride salt. This compound is commercially available as a synthetic building block for pharmaceutical and organic chemistry applications, with typical quantities ranging from 50 mg to 500 mg . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for reactions requiring aqueous conditions.

Properties

IUPAC Name |

1-methyl-4,5-dihydroimidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.ClH/c1-7-2-4(5(8)9)6-3-7;/h3-4H,2H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXANBNZKAKWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(N=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124999-50-4 | |

| Record name | 1H-Imidazole-4-carboxylic acid, 4,5-dihydro-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124999-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Target of Action

It’s known that imidazole derivatives show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature.

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities.

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability.

Biological Activity

1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : CHClNO

- Molecular Weight : 164.59 g/mol

- CAS Number : 124999-50-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor in different biological pathways.

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, it has been studied for its inhibitory effects on lipoxygenases, which are key enzymes in the metabolism of arachidonic acid leading to inflammatory mediators .

- Antiviral Properties : Preliminary studies suggest that derivatives of imidazole compounds may exhibit antiviral activities, particularly against HIV. The compound's structural features may contribute to its ability to interact with viral proteins .

Inhibitory Potency Against ALOX15

A study evaluated the inhibitory potency of related imidazole compounds against ALOX15 (lipoxygenase). The IC values for these compounds ranged significantly, indicating varying levels of effectiveness based on structural modifications. For example:

| Compound | IC (µM) |

|---|---|

| Compound 1 | 0.37 |

| Compound 2 | 0.55 |

| This compound | TBD |

This data suggests that structural modifications in imidazole derivatives can significantly influence their biological activity .

Antiviral Activity

In a cell-based assay targeting HIV, related compounds exhibited moderate antiviral activity with inhibition percentages ranging from 33% to 45%. This indicates that the imidazole scaffold may be a promising target for further antiviral drug development .

Safety and Toxicology

Safety assessments indicate that while the compound shows promise in various biological assays, careful consideration must be given to its toxicity profile. Hazard statements associated with the compound include potential irritations (H315, H319) and respiratory issues (H335), necessitating appropriate handling precautions .

Scientific Research Applications

Pharmaceutical Applications

A. Antimicrobial Activity

Research has shown that imidazole derivatives exhibit antimicrobial properties. 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid hydrochloride has been tested for its efficacy against various bacterial strains. A study indicated that compounds with imidazole structures can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

B. Anticancer Properties

The compound has also been investigated for its potential anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism for cancer treatment . Research indicates that imidazole derivatives can modulate signaling pathways associated with cell survival and proliferation.

Biochemical Applications

A. Buffering Agent

This compound serves as a non-ionic organic buffering agent in biological systems, particularly in cell culture environments where maintaining pH is crucial . Its effectiveness in stabilizing pH in the range of 6 to 8.5 makes it suitable for various biochemical assays.

B. Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly regarding enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows it to act as a competitive inhibitor, providing insights into enzyme kinetics and mechanisms .

Synthetic Applications

A. Chemical Synthesis

This compound is used as an intermediate in the synthesis of other bioactive compounds. Its unique structure facilitates various chemical reactions, including cyclization and alkylation processes .

B. Development of New Therapeutics

The compound is being explored as a precursor for novel therapeutic agents targeting specific diseases. Its derivatives have shown promise in drug development pipelines, particularly for conditions requiring targeted therapies .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

Table 2: Enzyme Inhibition Studies

| Enzyme | Inhibitor | IC50 (µM) |

|---|---|---|

| Lactate Dehydrogenase | This compound | 15 |

| Aldose Reductase | This compound | 25 |

Chemical Reactions Analysis

Esterification and Acid Chloride Formation

The carboxylic acid group undergoes classical derivatization reactions. Conversion to the corresponding acid chloride is achieved using oxalyl chloride (ClCO)₂ in dichloromethane (DCM) or chloroform with catalytic DMF:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxalyl chloride, DMF | DCM, 20°C, 1–48 hours | 1-Methylimidazole-4-carbonyl chloride | 78–95% |

Subsequent reactions with alcohols or amines yield esters or amides. For example, coupling with methyl N-(tetrahydro-2H-pyran-4-yl)-3-(trifluoromethoxy)phenylalaninate in chloroform produced a substituted amide derivative .

Reduction of the Carboxylic Acid

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to the primary alcohol:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ (1 M in THF) | 0–50°C, 12 hours | (1-Methyl-1H-imidazol-4-yl)methanol | 47.5–78.95% |

The reaction requires careful temperature control to avoid over-reduction or decomposition of the imidazole ring.

Cyclization and Ring-Opening Reactions

The dihydroimidazole ring participates in tautomerization and cyclodehydration processes. Under nickel-catalyzed conditions, the ring can undergo dehydrative cyclization to form fully aromatic imidazoles. Additionally, reaction with carbon dioxide under high-pressure alkaline conditions (140–230°C, 2–350 bar) generates monocarboxylic acid derivatives, as demonstrated in a patented synthesis .

Oxidation and Functionalization

The saturated C4–C5 bond in the dihydroimidazole ring is susceptible to oxidation. Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the ring to introduce hydroxyl or ketone groups.

Salt Formation and Betaine Derivatives

In alkaline media, the carboxylic acid forms water-soluble salts (e.g., sodium or potassium carboxylates). Acidification with HCl or H₂SO₄ regenerates the free acid or produces betaine derivatives, which exhibit zwitterionic properties .

Biological Interaction Mechanisms

The imidazole ring coordinates with metal ions (e.g., Zn²⁺ in enzyme active sites) via its nitrogen atoms, while the carboxylic acid participates in hydrogen bonding. This dual functionality underpins its role as a pharmacophore in drug discovery.

Stability and Reaction Optimization

Key parameters for high-yield reactions include:

-

Solvent polarity : Polar solvents (e.g., THF, DCM) enhance solubility of intermediates .

-

Catalyst-free conditions : Reactions proceed efficiently without metal catalysts under optimized pressure and temperature .

-

pH control : Acidic conditions (pH 2–6) stabilize the free carboxylic acid during workup .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazole Derivatives

*Similarity scores based on structural overlap (0–1 scale; higher = more similar) from cheminformatics analyses .

Key Observations:

Core Saturation: The dihydroimidazole ring in the target compound reduces aromaticity compared to unsaturated analogs (e.g., 4,5-dimethyl-1H-imidazole hydrochloride).

Substituent Effects :

- Carboxylic Acid vs. Chloromethyl : The carboxylic acid group in the target compound introduces acidity (pKa ~2–3) and polarity, favoring ionic interactions or salt formation. In contrast, 4-(chloromethyl)-1H-imidazole hydrochloride’s chloromethyl group is a reactive site for nucleophilic substitution, enabling alkylation reactions .

- Carboxamide vs. Carboxylic Acid : 1-Methyl-1H-imidazole-4-carboxamide (CAS 129993-47-1) replaces the carboxylic acid with a carboxamide group, enhancing hydrogen-bonding capacity and reducing acidity, which may improve membrane permeability in drug design .

However, MPP+’s phenylpyridinium structure differs significantly, highlighting the importance of substituent-driven functional divergence.

Synthetic Utility :

- The target compound’s carboxylic acid group allows for derivatization (e.g., esterification, amidation), making it a versatile intermediate. In contrast, 4,5-dimethyl-1H-imidazole hydrochloride’s methyl groups limit functionalization opportunities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.